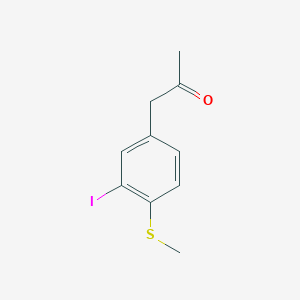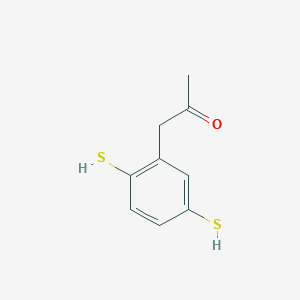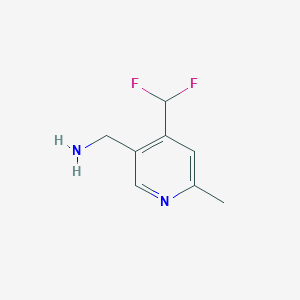
1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrClF3OS. This compound is characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and versatile chemical entity. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted phenylpropanones.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethylthio group can influence the compound’s reactivity and stability by electron-withdrawing effects, making it a valuable intermediate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Bromo-2,3,3,3-tetrafluoropropene
- 3-Bromo-1,1,1-trifluoro-2-propanol
Uniqueness: 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethylthio group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C10H7BrClF3OS |
|---|---|
Molekulargewicht |
347.58 g/mol |
IUPAC-Name |
1-bromo-1-[3-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrClF3OS/c1-5(16)8(11)6-3-2-4-7(12)9(6)17-10(13,14)15/h2-4,8H,1H3 |
InChI-Schlüssel |
OGNAUPKPKUXIRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C(=CC=C1)Cl)SC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


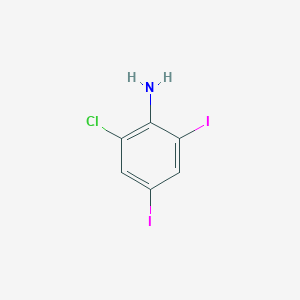
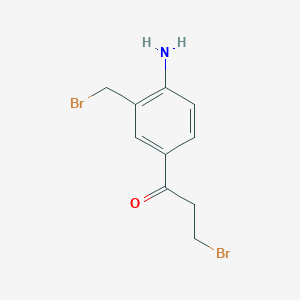
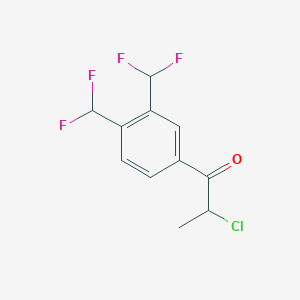
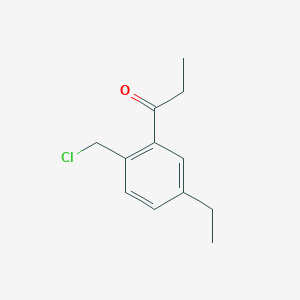
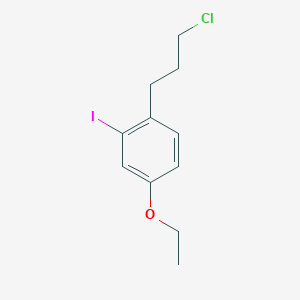
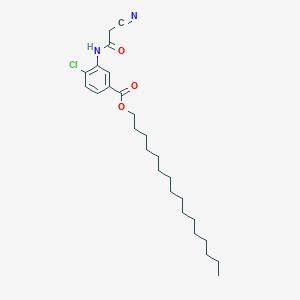

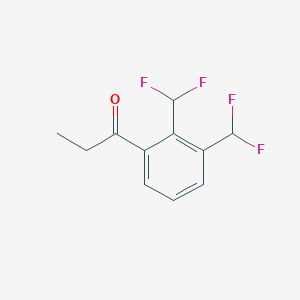
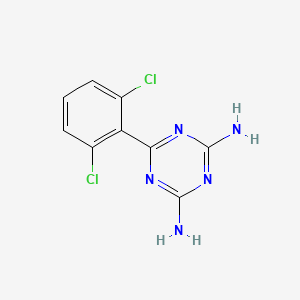
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)
![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
